molecular formula C15H19NO4 B8025444 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B8025444
M. Wt: 277.31 g/mol
InChI Key: QQCOVXZKKNSHFI-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a methyl group at the second position, and a carboxylic acid group at the third position. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid can be synthesized through several synthetic routes. One common method involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of a methyl group at the second position and a carboxylic acid group at the third position. The reaction conditions typically involve the use of protecting groups, such as benzyl chloroformate, and reagents like methyl iodide and carbon dioxide.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like benzyl chloroformate and other protecting group reagents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for amines.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drug candidates.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group acts as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The carboxylic acid group can participate in various chemical reactions, such as esterification and amidation, which are important for the synthesis of complex molecules.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-2-methylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-((Benzyloxy)carbonyl)-piperidine-3-carboxylic acid: This compound lacks the methyl group at the second position, which may affect its reactivity and applications.

    1-((Benzyloxy)carbonyl)-2-ethylpiperidine-3-carboxylic acid: This compound has an ethyl group instead of a methyl group, which may influence its chemical properties and reactivity.

    1-((Benzyloxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: This compound has the carboxylic acid group at the fourth position, which may alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in organic synthesis and scientific research.

Properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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